![molecular formula C19H12ClN3OS B11630978 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11630978.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step synthesis processes. These processes may include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes such as dihydroorotase and DNA gyrase . The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide is unique due to its specific structural features, such as the chloropyridine moiety, which may confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C19H12ClN3OS |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C19H12ClN3OS/c20-17-14(4-3-11-21-17)18(24)22-13-9-7-12(8-10-13)19-23-15-5-1-2-6-16(15)25-19/h1-11H,(H,22,24) |
InChI Key |
ZPBLIHJGRYMLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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